molecular formula C18H15NO3 B2877537 Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate CAS No. 154477-37-9

Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate

Cat. No.: B2877537
CAS No.: 154477-37-9
M. Wt: 293.322
InChI Key: OUHHMCFDQUOCFE-UHFFFAOYSA-N
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Description

Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a 4-methylbenzoyl group at the N1 position and a methyl ester at the C3 position of the indole core.

Properties

IUPAC Name

methyl 1-(4-methylbenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-12-7-9-13(10-8-12)17(20)19-11-15(18(21)22-2)14-5-3-4-6-16(14)19/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHHMCFDQUOCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring. For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variation at the N1 Position

The N1 substituent significantly impacts physicochemical and biological properties. Key structural analogs include:

Compound Name N1 Substituent C3 Group Notable Features
Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate 4-Methylbenzoyl Methyl ester Moderate lipophilicity
Methyl 1-(4-methoxybenzoyl)-1H-indole-3-carboxylate 4-Methoxybenzoyl Methyl ester Enhanced electron density due to methoxy group
Methyl 1-[(4-chloro-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate (4-Chloro-3-methylphenoxy)acetyl Methyl ester Chlorine atom increases polarity and potential metabolic stability
Quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate (FUB-PB-22) (4-Fluorophenyl)methyl Quinolin-8-yl ester Bulky substituent; synthetic cannabinoid analog
Methyl 1-methyl-β-carboline-3-carboxylate Methyl (β-carboline core) Methyl ester β-carboline scaffold with fused pyrido-indole system

Key Observations:

  • Electron-Donating vs.
  • Polarity and Lipophilicity: The chloro substituent in the phenoxyacetyl analog () increases polarity, which may reduce membrane permeability compared to the target compound.
  • Biological Relevance: Compounds like FUB-PB-22 () with bulky aryl esters are associated with cannabinoid receptor interactions, suggesting that the target compound’s benzoyl group may offer a balance between binding affinity and metabolic clearance.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Melting Points: Methyl 1-methyl-β-carboline-3-carboxylate () has a melting point >200°C, indicative of high crystallinity due to hydrogen bonding in the β-carboline core.
  • Synthetic Yields: The phenoxyacetyl derivative () and β-carboline analog () report yields of ~71%, suggesting efficient acylation and oxidation steps under controlled conditions.

Stability and Reactivity

The 4-methylbenzoyl group likely improves stability against oxidative degradation compared to alkyl chains (e.g., fluoropentyl groups in NM-2201 ). However, the methyl ester at C3 may render the compound susceptible to hydrolysis under basic conditions, a common trait in ester-containing indoles.

Biological Activity

Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its indole core, which is a common structural motif in many biologically active compounds. The presence of the 4-methylbenzoyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies suggest that it may exert effects by:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as proliferation and apoptosis, which is particularly relevant in cancer therapy.
  • Receptor Modulation : It can bind to receptors that are pivotal in signaling pathways, potentially altering cellular responses to external stimuli.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Cell LineIC50 Value (µM)Mechanism
MCF-712.5Apoptosis induction
HeLa10.0Caspase activation

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial properties. In vitro studies showed:

  • Effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be low, indicating potent activity .
MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies

  • Study on Anticancer Activity : A recent investigation focused on the compound's effect on breast cancer cells. Results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, with significant morphological changes consistent with apoptosis observed through microscopy .
  • Antimicrobial Efficacy : Another study evaluated the compound's activity against a panel of pathogenic bacteria. The results confirmed its effectiveness, particularly against antibiotic-resistant strains, suggesting a potential role in developing new antimicrobial agents.

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